molecular formula C7H13N3O B15263352 2-(1-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol

2-(1-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol

Cat. No.: B15263352
M. Wt: 155.20 g/mol
InChI Key: WLJDZISQWHNARH-UHFFFAOYSA-N
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Description

2-(1-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol typically involves the reaction of 1-propyl-1H-1,2,4-triazole with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the ethylene oxide ring and its subsequent attachment to the triazole ring.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor under controlled conditions. The reaction mixture is then subjected to purification steps such as distillation or crystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-(1-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of 2-(1-propyl-1H-1,2,4-triazol-5-yl)ethanal.

    Reduction: Formation of 2-(1-propyl-1H-1,2,4-triazol-5-yl)ethane.

    Substitution: Formation of 2-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl chloride.

Scientific Research Applications

2-(1-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1-propyl-1H-1,2,4-triazol-5-yl)ethanamine: Similar structure but with an amine group instead of a hydroxyl group.

    2-(1-methyl-1H-1,2,4-triazol-5-yl)ethanamine: Similar structure but with a methyl group instead of a propyl group.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a triazole ring but attached to a benzoic acid moiety.

Uniqueness

2-(1-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-(2-propyl-1,2,4-triazol-3-yl)ethanol

InChI

InChI=1S/C7H13N3O/c1-2-4-10-7(3-5-11)8-6-9-10/h6,11H,2-5H2,1H3

InChI Key

WLJDZISQWHNARH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC=N1)CCO

Origin of Product

United States

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